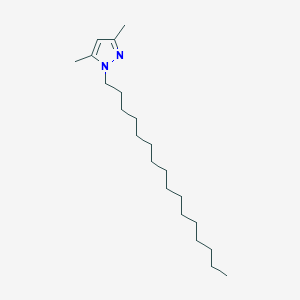

1-hexadecyl-3,5-dimethylpyrazole

Description

1-Hexadecyl-3,5-dimethylpyrazole is a pyrazole derivative featuring a long hydrophobic hexadecyl chain at the 1-position and methyl groups at the 3- and 5-positions of the heterocyclic ring. The hexadecyl substituent imparts significant lipophilicity, which may enhance membrane permeability and influence applications in drug delivery or surfactant chemistry .

Properties

CAS No. |

1164-04-1 |

|---|---|

Molecular Formula |

C21H40N2 |

Molecular Weight |

320.6 g/mol |

IUPAC Name |

1-hexadecyl-3,5-dimethylpyrazole |

InChI |

InChI=1S/C21H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(3)19-20(2)22-23/h19H,4-18H2,1-3H3 |

InChI Key |

CXLQVJKUUGHVAQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C |

Synonyms |

1-Hexadecyl-3,5-dimethyl-1H-pyrazole |

Origin of Product |

United States |

Preparation Methods

Phase Transfer Catalysis

A widely employed method for N-alkylation of pyrazoles involves phase transfer catalysis (PTC), which facilitates reactions between aqueous and organic phases. For 1-hexadecyl-3,5-dimethylpyrazole, this approach utilizes:

-

Alkylating agent : 1-Bromohexadecane (or analogous halides).

-

Base : Aqueous sodium hydroxide (NaOH).

-

Catalyst : Tetrabutylammonium chloride (TBAC).

-

Solvent : Biphasic system (e.g., water/dichloromethane).

In this setup, TBAC shuttles the deprotonated pyrazole anion (generated by NaOH) into the organic phase, where it reacts with 1-bromohexadecane via an SN2 mechanism. The reaction typically proceeds at 40–50°C for 2–6 hours, achieving yields of 70–85% after purification by column chromatography (hexane/ethyl acetate).

Key advantages :

-

Mitigates poor solubility of long-chain alkyl halides in aqueous media.

-

Enhances reaction rates through efficient interfacial contact.

Polar Aprotic Solvent Systems

Alternative protocols employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which solubilize both the pyrazole and alkylating agent. For example:

-

Conditions : 3,5-Dimethylpyrazole, 1-bromohexadecane, potassium carbonate (K₂CO₃), DMF, 80°C, 12–24 hours.

-

Workup : Extraction with diethyl ether, followed by solvent evaporation and chromatographic purification.

This method avoids phase separation issues but may require higher temperatures and longer reaction times compared to PTC. Yields range from 65–75%, with side products arising from over-alkylation or elimination.

Alternative Alkylation Approaches

Pre-Formed Pyrazole Salts

Generating the sodium or potassium salt of 3,5-dimethylpyrazole prior to alkylation improves reactivity. The salt, prepared by treating the pyrazole with NaH or KOH in THF, reacts smoothly with 1-bromohexadecane at 60°C for 8 hours. This method achieves yields of 80–90% but necessitates strict anhydrous conditions.

Use of Hexadecyl Tosylate/Mesylate

Sulfonate esters (e.g., hexadecyl tosylate) serve as superior leaving groups compared to halides, accelerating alkylation. Reactions in acetonitrile with triethylamine as a base proceed at 50°C for 4–6 hours, yielding 85–90% product. However, the preparation of sulfonate esters adds synthetic overhead.

Purification and Characterization

Purification Techniques

-

Column chromatography : Essential for removing unreacted alkylating agents and byproducts. A gradient of hexane/ethyl acetate (9:1 to 4:1) effectively isolates the product.

-

Recrystallization : Limited utility due to the compound’s waxy consistency, though cooling hexane/chloroform mixtures may yield crystalline material.

Spectroscopic Characterization

-

¹H NMR : Key signals include:

-

Pyrazole methyl groups: δ 2.15–2.25 ppm (singlets).

-

Hexadecyl chain: δ 0.88 (t, CH₃), 1.25 (m, CH₂), 4.20–4.30 (t, N–CH₂).

-

-

¹³C NMR : Peaks at δ 10–15 ppm (pyrazole CH₃), 22–35 ppm (alkyl CH₂), and 145–150 ppm (pyrazole carbons).

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Phase Transfer Catalysis | NaOH, TBAC, 40–50°C, 2–6 h | 70–85% | High efficiency, scalable | Requires biphasic setup |

| Polar Aprotic Solvent | K₂CO₃, DMF, 80°C, 12–24 h | 65–75% | Single-phase simplicity | Longer reaction times |

| Pre-Formed Salt | NaH, THF, 60°C, 8 h | 80–90% | Excellent yields | Moisture-sensitive reagents |

| Sulfonate Alkylation | Tosylate, Et₃N, MeCN, 50°C, 4–6 h | 85–90% | Fast kinetics | Additional sulfonation step |

Applications and Derivatives

1-Hexadecyl-3,5-dimethylpyrazole finds utility in:

-

Surfactant chemistry : The long alkyl chain imparts amphiphilic properties.

-

Coordination complexes : As a ligand for transition metals (e.g., selenium derivatives in catalysis).

-

Pharmaceutical intermediates : Potential precursor for lipophilic drug candidates.

Derivatives such as dichalcogenides (e.g., diselenides) are synthesized by reacting the pyrazole with sodium dichalcogenides, expanding its applications in materials science .

Chemical Reactions Analysis

Types of Reactions: 1-hexadecyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted pyrazoles depending on the reagents used

Scientific Research Applications

Coordination Chemistry

Ligand Development

1-Hexadecyl-3,5-dimethylpyrazole serves as a precursor for various ligands in coordination chemistry. It can form complexes with metals, enhancing their stability and reactivity. For instance, derivatives such as trispyrazolylborate are synthesized from this compound, which are crucial for catalysis and material synthesis.

Case Study: Synthesis of Metal Complexes

Research has demonstrated that 1-hexadecyl-3,5-dimethylpyrazole can effectively stabilize metal ions in solution. A study showed that complexes formed with copper and palladium exhibited enhanced catalytic activity in organic transformations, highlighting the compound's utility in developing efficient catalysts .

Agricultural Applications

Nitrification Inhibition

One significant application of 1-hexadecyl-3,5-dimethylpyrazole is its role as a nitrification inhibitor in agricultural practices. It helps regulate nitrogen transformation in soil, thereby improving nitrogen use efficiency and reducing environmental pollution.

| Compound | Effect on Nitrification | Optimal Application Rate |

|---|---|---|

| 1-Hexadecyl-3,5-Dimethylpyrazole | Inhibits nitrification effectively | 0.225 - 0.45 mg/kg |

Research indicates that the application of this compound can reduce nitrogen oxide emissions significantly, making it an environmentally friendly option for farmers .

Case Study: Field Trials

Field trials conducted with urea combined with 1-hexadecyl-3,5-dimethylpyrazole showed a reduction of ammonia emissions by up to 90%, demonstrating its effectiveness in practical agricultural settings .

Pharmaceutical Applications

Antimicrobial Properties

The compound exhibits potential as an antimicrobial agent. Its derivatives have been studied for their ability to combat various microorganisms, including bacteria and fungi.

| Derivative | Microbial Target | Efficacy |

|---|---|---|

| Quaternary pyrazoles | Bacteria | High |

| Trimethylpyrazolium salts | Fungi | Moderate to High |

Studies have indicated that formulations containing 1-hexadecyl-3,5-dimethylpyrazole show promising results against resistant strains of bacteria .

Materials Science

Coatings and Sealants

In materials science, 1-hexadecyl-3,5-dimethylpyrazole is utilized as a sealer in automotive and industrial coatings. Its properties help reduce curing temperatures and energy consumption during the production process.

| Application Area | Benefit |

|---|---|

| Automotive coatings | Energy savings & reduced production time |

| Coil steel coatings | Improved durability & corrosion resistance |

Research has shown that coatings formulated with this compound exhibit superior performance compared to traditional materials .

Mechanism of Action

The mechanism of action of 1-hexadecyl-3,5-dimethylpyrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

*Predicted using ChemDraw or similar tools.

Q & A

Q. What are the recommended synthetic routes for 1-hexadecyl-3,5-dimethylpyrazole, and how can reaction yields be optimized?

The compound can be synthesized via alkylation of 3,5-dimethylpyrazole using hexadecyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Microwave-assisted methods have also been employed to reduce reaction times and improve selectivity . Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. What safety protocols are essential for handling 1-hexadecyl-3,5-dimethylpyrazole in laboratory settings?

Due to its structural similarity to 3,5-dimethylpyrazole, which exhibits acute toxicity and skin corrosion hazards , researchers must use PPE (gloves, lab coats, safety goggles) and work in a fume hood. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of via certified hazardous waste services . Long-term storage requires airtight containers under nitrogen to prevent degradation .

Q. Which analytical techniques are most effective for characterizing 1-hexadecyl-3,5-dimethylpyrazole?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm alkyl chain integration and pyrazole ring substitution patterns .

- Mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if single crystals are obtainable) to resolve 3D structures, as demonstrated for related pyrazole derivatives .

- FT-IR to identify functional groups (e.g., C-N stretching at ~1,450 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry tools enhance the study of 1-hexadecyl-3,5-dimethylpyrazole's reactivity and interactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties, such as HOMO-LUMO gaps, and simulate reaction pathways for alkylation or oxidation . Molecular docking studies are valuable for assessing biological activity, particularly if the compound is explored for antimicrobial or anticancer applications .

Q. What strategies resolve contradictions in reported toxicity or stability data for pyrazole derivatives?

Conflicting data (e.g., acute toxicity vs. undefined ecotoxicity ) necessitate cross-referencing multiple databases (NIST, PubChem) and conducting in-house assays (e.g., Ames tests for mutagenicity). Accelerated stability studies under varying pH, temperature, and light exposure can clarify degradation pathways .

Q. How does the hexadecyl chain influence the compound's physicochemical properties and biological activity?

The long alkyl chain enhances lipophilicity, improving membrane permeability in cellular assays . However, it may reduce aqueous solubility, requiring formulation with surfactants or co-solvents (e.g., DMSO) for in vitro studies. Comparative studies with shorter-chain analogs (e.g., ethyl or propyl derivatives ) can isolate chain-length effects.

Q. What methodologies are used to study the compound's potential as an anti-HCV or anticancer agent?

- In vitro antiviral assays : Measure inhibition of HCV NS5B polymerase activity using replicon systems .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to structure-activity relationships (SAR) .

- Apoptosis induction : Assess via flow cytometry (Annexin V/PI staining) .

Q. How can degradation products of 1-hexadecyl-3,5-dimethylpyrazole be identified and mitigated?

Oxidative degradation (e.g., via hydroxyl radicals) can generate shorter alkyl chains or hydroxylated pyrazoles. LC-MS/MS and GC-MS are effective for tracking degradation products . Storage under inert atmospheres and addition of antioxidants (e.g., BHT) can improve stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.